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Compound of Interest

Compound Name:
(3,5-Dinitro-pyridin-2-yl)-methyl-

amine

CAS No.: 19404-40-1

Cat. No.: B095225

Get Quote

CAS Registry Number: 19404-40-1 IUPAC Name:

-Methyl-3,5-dinitropyridin-2-amine Molecular Formula:

Molecular Weight: 198.14 g/mol [1]

Executive Summary
2-(Methylamino)-3,5-dinitropyridine represents a classic "push-pull" conjugated system,

characterized by a strong electron-donating methylamino group at the 2-position and two

electron-withdrawing nitro groups at the 3- and 5-positions.[1] This electronic arrangement

imparts unique stability and reactivity, making the compound a versatile synthon.[1] It serves as

a primary precursor for imidazo[4,5-b]pyridines (privileged medicinal scaffolds) and is

investigated in the energetic materials sector as a precursor to thermally stable explosives due

to its high nitrogen content and density.
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The molecule exhibits a high degree of planarity, a feature critical for its solid-state density and

biological intercalation potential.[1] This planarity is enforced by a strong intramolecular

hydrogen bond between the amine proton (

) and the oxygen of the adjacent nitro group at the 3-position.

Intramolecular H-Bonding: The

interaction locks the methylamino group into coplanarity with the pyridine ring, reducing
steric strain and enhancing stability against hydrolysis.

Dipole Moment: The opposing electronic effects (amino donor vs. nitro acceptors) create a

significant dipole moment, influencing solubility (sparingly soluble in non-polar solvents,

soluble in DMSO/DMF).

Electronic "Push-Pull" System
The pyridine ring is highly electron-deficient (

-deficient) due to the cumulative withdrawal of the ring nitrogen and the two nitro groups.
Conversely, the methylamino group donates electron density into the ring via resonance.[1]

C3-Nitro Group: Sterically crowded but electronically stabilized by the H-bond.

C5-Nitro Group: Less sterically hindered, participating in resonance delocalization with the

C6 proton.[1]
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Figure 1: Electronic interactions stabilizing the 2-(methylamino)-3,5-dinitropyridine scaffold.

Synthetic Pathways & Optimization
The most robust synthesis involves a Nucleophilic Aromatic Substitution (

) of 2-chloro-3,5-dinitropyridine.[1] The presence of two nitro groups activates the C-Cl bond,
making it highly susceptible to nucleophilic attack by methylamine even under mild conditions.
[1]

Experimental Protocol ( Route)
Reagents:

Substrate: 2-Chloro-3,5-dinitropyridine (CDNP) [CAS: 2578-45-2]

Nucleophile: Methylamine (40% aq. solution or 2M in THF)

Solvent: Ethanol or Methanol

Base (Optional): Triethylamine (often unnecessary as excess amine acts as base)

Step-by-Step Methodology:

Preparation: Dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in Ethanol (10 mL/g) in a round-

bottom flask. Cool the solution to 0–5°C using an ice bath to control the exotherm.

Addition: Dropwise add Methylamine solution (2.1 eq). Note: The first equivalent acts as the

nucleophile, the second neutralizes the HCl byproduct.[1]

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C).

Monitor via TLC (Silica, 30% EtOAc/Hexane). The spot for the chloro-precursor (

) should disappear, replaced by the more polar product (

).

Workup: Pour the reaction mixture into ice-cold water (5x volume). The product typically

precipitates as a bright yellow/orange solid.
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Purification: Filter the solid. Wash with cold water to remove amine salts. Recrystallize from

Ethanol/Water (1:1) if necessary.

Yield: Typically 85–95%.

2-Chloro-3,5-
dinitropyridine

Meisenheimer
Complex

0°C, EtOH

Methylamine
(2.0 eq)

2-(Methylamino)-
3,5-dinitropyridine- HCl

MeNH3+ Cl-

Click to download full resolution via product page

Figure 2: Nucleophilic aromatic substitution pathway for synthesis.

Structural Characterization
Researchers must validate the structure using NMR and IR spectroscopy. The following data is

characteristic of the purified compound.

Spectroscopic Data Table
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Technique Parameter
Characteristic
Signals

Assignment

NMR (ppm) DMSO-
9.15 (d,

Hz, 1H)

H-6: Deshielded by

ring N and

.

8.90 (d,

Hz, 1H)

H-4: Between two

groups.

8.60 (br q, 1H)
N-H: Broad due to

exchange/H-bonding.

3.15 (d,

Hz, 3H)

N-CH

: Doublet due to

coupling with NH.[1]

IR
(

)

3350 - 3400 stretch (secondary

amine).

1530, 1340 asymmetric/symmetric

stretch.[1]

MS m/z 198.1 Molecular ion peak.

Crystallographic Features[1]
Crystal Habit: Yellow needles or prisms.

Space Group: Typically Monoclinic (

).

Density:

(High density attributed to nitro packing).
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Reactivity & Applications
Pharmaceutical Intermediate (Imidazopyridines)
The primary utility of 2-(methylamino)-3,5-dinitropyridine in drug discovery is as a precursor to

imidazo[4,5-b]pyridine derivatives. These fused systems are bioisosteres of purines and are

widely researched as:

CDK Inhibitors: For cancer therapy.

Antivirals: Specifically targeting RNA polymerases.

Workflow:

Reduction: Selective reduction of the 3-nitro group (using

or

) yields the 2-methylamino-3-amino-5-nitropyridine.

Cyclization: Condensation with formic acid or triethyl orthoformate closes the imidazole ring.

Energetic Materials
The compound is a precursor to 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX) analogs. The

high nitrogen content contributes to significant heat of formation (

), making it a candidate for thermally stable explosives.
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Figure 3: Downstream synthetic utility in pharmaceutical and energetic domains.

Safety & Handling Protocols
Hazard Classification:

Acute Toxicity: Toxic if swallowed or absorbed through skin.[1]

Sensitization: Potential skin sensitizer (common for dinitropyridines).

Explosion Hazard: While stable at room temperature, the compound contains two nitro

groups.[1] It should be treated as a low-sensitivity energetic material. Avoid grinding or high-

impact friction.
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Storage:

Store in amber vials (light sensitive).

Keep under inert atmosphere (

) if storing for extended periods to prevent slow oxidation of the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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